2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable halogenated precursor reacts with piperazine.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized via cyclization reactions involving appropriate precursors such as amidines or guanidines.
Coupling Reactions: The final step involves coupling the indole, piperazine, and pyrimidine derivatives through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated precursors and nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indole or pyrimidine rings.
Scientific Research Applications
2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)acetamide: shares structural similarities with other indole and pyrimidine derivatives, such as:
Uniqueness
- The presence of both the indole and pyrimidine rings, along with the piperazine moiety, makes this compound unique. This combination of functional groups imparts distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-indol-1-yl-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-23-8-10-24(11-9-23)18-12-17(20-14-21-18)22-19(26)13-25-7-6-15-4-2-3-5-16(15)25/h2-7,12,14H,8-11,13H2,1H3,(H,20,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQPIWYWBMBNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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